tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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Overview
Description
This compound is a derivative of imidazopyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including the imidazopyrazine ring, the tert-butyl ester group, and the ethoxyethyl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the imidazopyrazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make the compound relatively polar, and the aromatic ring might contribute to its stability .Scientific Research Applications
Synthesis and Derivative Formation
Research shows that compounds similar to tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate are often used in the synthesis of various derivatives. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, as studied by Iminov et al. (2015), is a critical step in synthesizing fluorinated pyrazole-4-carboxylic acids, highlighting the versatility of these compounds in creating a range of derivatives (Iminov et al., 2015).
Chemical Transformations
The compound's chemical structure facilitates various transformations. For example, Kralj et al. (2011) explored how β-keto ester reacts with hydrazines to yield tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates, showcasing the compound's reactivity and potential for creating novel chemical entities (Kralj et al., 2011).
Regioselectivity in Synthesis
The synthesis of tert-butyl compounds, such as the one , often involves regioselective reactions. Martins et al. (2012) conducted a study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the importance of controlling reaction conditions to achieve desired outcomes (Martins et al., 2012).
Application in Generating Novel Compounds
These tert-butyl derivatives are crucial in generating new compounds with potential applications. For instance, Teranishi et al. (1997) investigated the generation of 8-benzyl-2-(tert-butyl)-6-(p-methoxyphenyl)-5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones, indicating the compound's role in creating structurally diverse molecules (Teranishi et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-13(20)9-12-10-17-14-11(2)18(7-8-19(12)14)15(21)23-16(3,4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEROASIQYOHRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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